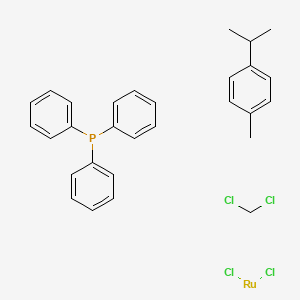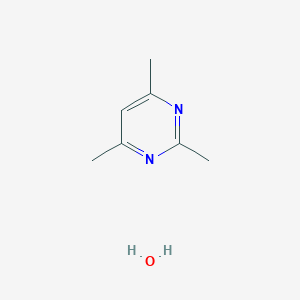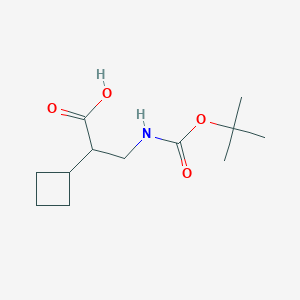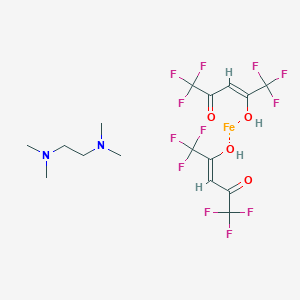
Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct, min. 98%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct is a chemical compound with the CAS number 52490-94-5 . It has a molecular weight of 569.5 and is solid in physical form . The compound is stored under nitrogen, protected from light, and at a temperature of 4°C . It is used as a catalyst for hydrosilylation and also as a pharmaceutical intermediate .
Molecular Structure Analysis
The molecular formula of this compound is C28H29Cl2PRu . The InChI code is 1S/C18H15P.C10H14.2ClH.Ru/c1-4-10-16 (11-5-1)19 (17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8 (2)10-6-4-9 (3)5-7-10;;;/h1-15H;4-8H,1-3H3;2*1H;/q;;;;+1/p-1 . The compound has a complexity of 293 and a topological polar surface area of 0 Ų .Physical And Chemical Properties Analysis
The compound has a molecular weight of 653.4 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has 4 rotatable bonds . The exact mass is 653.993139 g/mol and the monoisotopic mass is 651.996089 g/mol .Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis
Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct serves as a catalyst or a precursor in various organic transformations. For example, it has been used in the oxidative addition reactions to produce palladium complexes, which are crucial for the Suzuki–Miyaura cross-coupling reactions (Mphahlele & Oyeyiola, 2011). This highlights its utility in forming biaryl compounds, which are essential in pharmaceuticals and agrochemicals. Additionally, its application extends to the reductive N-heterocyclization reactions, transforming N-(2-nitrobenzylidene)amines into 2H-indazole derivatives, showcasing its versatility in synthesizing heterocyclic compounds (Akazome, Kondo, & Watanabe, 1991).
Material Science
In material science, the dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct plays a role in the development of novel materials. For instance, complexes formed with this compound have been studied for their magnetic and electronic properties, contributing to the understanding of metal-ligand interactions and their potential applications in electronic devices (Leznoff et al., 1999).
Anticancer Research
This compound also finds application in medicinal chemistry, particularly in anticancer research. Complexes derived from dichloro(p-cymene)triphenylphosphineruthenium(II) have been explored for their cytotoxic effects against cancer cells. Studies have shown that these complexes exhibit potential as anticancer agents, offering a pathway for the development of new cancer therapies (Fuster et al., 2022).
Safety and Hazards
Wirkmechanismus
Target of Action
Dichloro(p-cymene)(triphenylphosphane)ruthenium(II), also known as MFCD28144560 or Dichloro(p-cymene)triphenylphosphineruthenium(II) dichloromethane adduct, min. 98%, is an organometallic arene ruthenium(II) complex Organometallic arene ruthenium(ii) complexes have been studied for a range of uses, including dna-binding studies, chemosensors, highly selective receptors, and catalysis .
Mode of Action
The compound adopts a classic pseudo-tetrahedral piano-stool structure . Tertiary phosphines, such as the ubiquitous triphenylphosphine, are known to rapidly cleave Ru—Cl—Ru bridges in dinuclear arene complexes to give achiral or chiral mononuclear compounds . The nature of the 6-arene ligand has a marginal effect on these structural parameters .
Biochemical Pathways
It’s known that organometallic arene ruthenium(ii) complexes can be involved in a variety of reactions, including c-h activation .
Result of Action
Organometallic arene ruthenium(ii) complexes have been studied for a range of uses, including dna-binding studies, chemosensors, highly selective receptors, and catalysis .
Action Environment
The structure of the compound has been verified during efforts to prepare a mixed-metal cu/ru complex using pyrazine-2,3-dicarboxylic acid as a bridging ligand .
Eigenschaften
IUPAC Name |
dichloromethane;dichlororuthenium;1-methyl-4-propan-2-ylbenzene;triphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15P.C10H14.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-8(2)10-6-4-9(3)5-7-10;2-1-3;;;/h1-15H;4-8H,1-3H3;1H2;2*1H;/q;;;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCNSVXDEFGLMT-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31Cl4PRu |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
653.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Dimethylamino-n-(5-phenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-butyramide tartaric acid salt](/img/structure/B6309755.png)
![2-Benzyl-5-[2-(5-ethyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6309762.png)






![(Hexamethylenetetramine)penta[copper(I) cyanide]; 98% MOF](/img/structure/B6309827.png)
![Chloro(p-cymene)[(1R,2R)-(-)-2-amino-1,2-diphenylethyl(methylsulfonylamido)]ruthenium(II) RuCl(p-cymene)[(R,R)-MsDpen]](/img/structure/B6309834.png)

